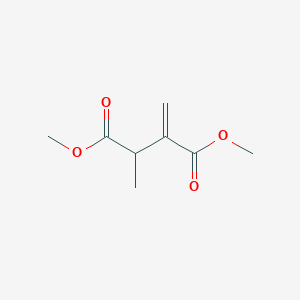
2-甲基-3-亚甲基丁二酸二甲酯
描述
Dimethyl 2-methyl-3-methylidenebutanedioate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Dimethyl 2-methyl-3-methylidenebutanedioate is a liquid at room temperature . It has a molecular weight of 172.18 .科学研究应用
大气气溶胶前体的化学酶促合成
Moen、Ruud 和 Anthonsen (2007) 进行的一项研究展示了所有 2-甲基丁烷-1,2,3,4-四醇异构体的化学酶促合成,这些异构体是大气气溶胶的重要成分,使用柠檬酸二甲酯。此过程涉及立体选择性锇催化氧化,然后是脂肪酶催化的对映选择性拆分和还原步骤 (Moen、Ruud 和 Anthonsen,2007)。
催化过程中的甲基化和异构化
Simonetti、Carr 和 Iglesia (2012) 探讨了 C1 物种催化均化过程中的甲基化、氢化物转移和异构化速率的酸强度和溶剂化效应。他们的研究结果突出了这些过程如何有利于从二甲醚和相关化合物中形成特定的烃结构,例如异丁烷和三烷 (Simonetti、Carr 和 Iglesia,2012)。
在聚合和材料科学中的作用
Flanagan、Kang、Strong 和 Waymouth (2015) 报道了将巴豆酸酯二聚化为 2-乙叉基-3-甲基戊二酸二酯,为逐步增长聚合提供了一种可持续的双官能单体途径。这项工作强调了 2-甲基-3-亚甲基丁二酸二甲酯衍生物在材料科学和聚合物合成中的潜力 (Flanagan、Kang、Strong 和 Waymouth,2015)。
大气化学和环境影响
Dette、Qi、Schröder、Godt 和 Koop (2014) 研究了 3-甲基丁烷-1,2,3-三羧酸 (3-MBTCA) 的合成和玻璃化特性,3-MBTCA 是 α-蒎烯的大气氧化产物。他们的研究突出了 2-甲基-3-亚甲基丁二酸二甲酯衍生物在形成大气中二次有机气溶胶 (SOA) 中的环境相关性 (Dette、Qi、Schröder、Godt 和 Koop,2014)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which indicate harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
作用机制
Target of Action
The primary targets of Dimethyl 2-methyl-3-methylidenebutanedioate are yet to be identified. This is due to the complex nature of organic compounds and their interactions within biological systems. The compound’s structure, which includes a branched hydrocarbon chain , suggests that it may interact with a variety of biological targets.
Biochemical Pathways
The biochemical pathways affected by Dimethyl 2-methyl-3-methylidenebutanedioate are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions. For instance, it could potentially participate in reactions involving the transfer of methyl groups . .
Pharmacokinetics
For example, its molecular weight (172.18 g/mol) suggests that it may be absorbed in the gastrointestinal tract after oral administration. Its hydrophobic nature could potentially influence its distribution within the body, favoring accumulation in fatty tissues. The compound’s metabolism and excretion would likely involve enzymatic processes in the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-methyl-3-methylidenebutanedioate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s storage temperature is recommended to be around 4°C , suggesting that higher temperatures may affect its stability. Furthermore, the compound’s efficacy may be influenced by the concentration of the compound itself and other molecules in its environment.
属性
IUPAC Name |
dimethyl 2-methyl-3-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNLSTIZFSBQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methyl-3-methylidenebutanedioate | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


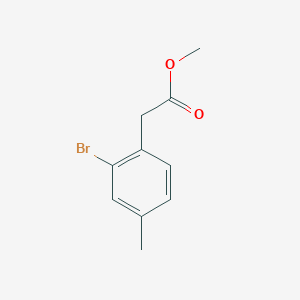



![2-[[4-Ethyl-5-[[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2393113.png)
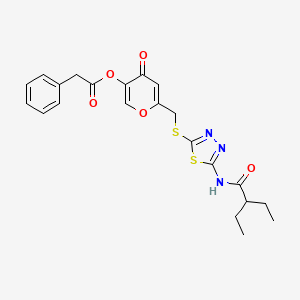
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

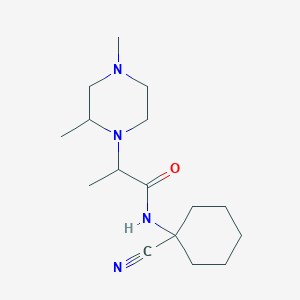
![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)
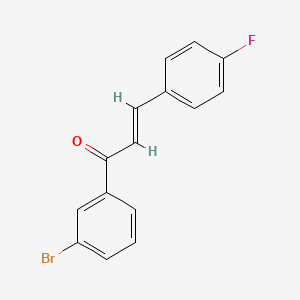
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)